Synthesis Yield of 1,1,2,2-Tetramethoxycyclohexane Compared to 2,2,3,3-Tetramethoxybutane
The synthesis of 1,1,2,2-tetramethoxycyclohexane from 1,2-cyclohexanedione proceeds with a 73% isolated yield after distillation [1]. In comparison, the synthesis of 2,2,3,3-tetramethoxybutane (TMB), a structurally related alternative bis-acetal reagent, from 2,3-butanedione was reported with a lower isolated yield of 53% after distillation [2].
| Evidence Dimension | Isolated yield of reagent synthesis from parent diketone |
|---|---|
| Target Compound Data | 73% |
| Comparator Or Baseline | 2,2,3,3-Tetramethoxybutane (TMB): 53% |
| Quantified Difference | 20 percentage points higher for target compound |
| Conditions | Reaction with methanol and trimethyl orthoformate under H₂SO₄ catalysis; distillation under reduced pressure |
Why This Matters
Higher synthetic yield translates to lower production cost and improved reagent availability for procurement.
- [1] Ley, S. V.; Osborn, H. M. I.; Priepke, H. W. M.; Warriner, S. L. (1'S,2'S)-Methyl-3O,4O-(1',2'-dimethoxycyclohexane-1',2'-diyl)-α-D-mannopyranoside. Org. Synth. 1998, 75, 170. View Source
- [2] Montchamp, J.-L.; Tian, F.; Hart, M. E.; Frost, J. W. Butane 2,3-Bisacetal Protection of Vicinal Diequatorial Diols. J. Org. Chem. 1996, 61, 3897-3899. View Source
